molecular formula C10H13BrFN B13549657 2-(4-Bromo-3-fluorophenyl)-N-methylpropan-2-amine

2-(4-Bromo-3-fluorophenyl)-N-methylpropan-2-amine

Cat. No.: B13549657
M. Wt: 246.12 g/mol
InChI Key: PPGDAFXOGCFROS-UHFFFAOYSA-N
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Description

2-(4-bromo-3-fluorophenyl)propan-2-ylamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a propan-2-yl group, which is further connected to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-fluorophenyl)propan-2-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and acetone.

    Formation of Intermediate: The initial step involves the reaction of 4-bromo-3-fluoroaniline with acetone under acidic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired 2-(4-bromo-3-fluorophenyl)propan-2-ylamine.

Industrial Production Methods

In an industrial setting, the production of 2-(4-bromo-3-fluorophenyl)propan-2-ylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-fluorophenyl)propan-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-3-fluorophenyl)propan-2-ylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, 2-(4-bromo-3-fluorophenyl)propan-2-ylamine can be used to develop new drugs. The presence of bromine and fluorine atoms can enhance the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenyl)propan-2-ylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity to target proteins or enzymes. This can result in the modulation of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3-chlorophenyl)propan-2-ylamine: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromo-3-iodophenyl)propan-2-ylamine: Similar structure but with an iodine atom instead of fluorine.

    2-(4-bromo-3-methylphenyl)propan-2-ylamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 2-(4-bromo-3-fluorophenyl)propan-2-ylamine lies in the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other halogenated derivatives. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can influence its reactivity and binding interactions.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C10H13BrFN/c1-10(2,13-3)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3

InChI Key

PPGDAFXOGCFROS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)F)NC

Origin of Product

United States

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